molecular formula C8H9F3N4O4 B2640082 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid CAS No. 2416231-74-6

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid

Cat. No.: B2640082
CAS No.: 2416231-74-6
M. Wt: 282.179
InChI Key: YNFMKHSDXILSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while pyrazole is a five-membered ring containing two nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction of Nitro Group: 1-(Azetidin-3-yl)-5-aminopyrazole.

    Substitution Reactions: Various substituted azetidine derivatives.

    Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation.

Scientific Research Applications

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of azetidine and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoroacetic acid moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid is unique due to the combination of azetidine, pyrazole, and trifluoroacetic acid in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRHCCRDDGIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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